molecular formula C19H15ClF3N3O B608218 JNJ-40413269 CAS No. 1184847-16-2

JNJ-40413269

Cat. No. B608218
CAS RN: 1184847-16-2
M. Wt: 393.79
InChI Key: MDJZLXVNWZQKAO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-40413269 is a competitive inhibitor of fatty acid amide hydrolase (FAAH), which demonstrates robust central target engagement, and shows efficacious in a rat model of neuropathic pain.

Scientific Research Applications

  • Marine Science and Technology Transfer : This paper discusses the role of the Intergovernmental Oceanographic Commission in marine scientific research, emphasizing the importance of technology transfer, capacity development, and marine genetic resources in conserving marine biodiversity (Harden‐Davies, 2016).

  • Journal of Natural Sciences : A focus on a wide range of scientific research areas, including Computer Science, Engineering, Chemistry, and Medicine, underscoring the interdisciplinary nature of modern scientific research (Publisher Darsgah-e-ahlebait, 2014).

  • Research Designs in Marketing Journals : Evaluates the empirical research design of papers in academic marketing journals, highlighting the diversity of research methodologies in the field of marketing (Svensson & Wood, 2007).

  • Journal of Business Research : A bibliometric analysis of this journal provides insight into the knowledge creation dynamics in business research, reflecting the evolution and current trends in scientific research in business (Khan et al., 2021).

properties

CAS RN

1184847-16-2

Molecular Formula

C19H15ClF3N3O

Molecular Weight

393.79

IUPAC Name

(R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol

InChI

InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1

InChI Key

MDJZLXVNWZQKAO-KRWDZBQOSA-N

SMILES

O[C@H](C1=CC=CC=C1)CNC2=NC=NC(C3=CC=C(C(F)(F)F)C(Cl)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ40413269;  JNJ-40413269;  JNJ 40413269

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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